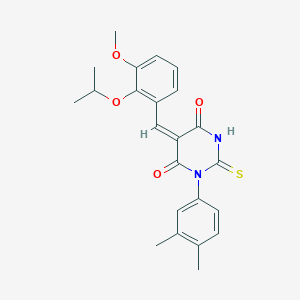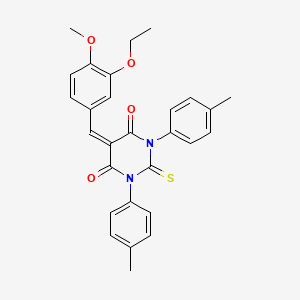
N,N'-5,8-quinolinediylbis(4-methylbenzenesulfonamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-5,8-quinolinediylbis(4-methylbenzenesulfonamide) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as QMBS and has a molecular formula of C26H24N2O4S2. In
科学研究应用
QMBS has been studied for its potential applications in various fields of scientific research. One of its main applications is in the development of fluorescent probes for imaging biological systems. QMBS has been shown to have high selectivity and sensitivity for detecting zinc ions in living cells, making it a valuable tool for studying the role of zinc in biological processes (Wang et al., 2014).
Another application of QMBS is in the development of sensors for detecting nitric oxide (NO). QMBS has been shown to be a highly sensitive and selective sensor for NO, which is an important signaling molecule in various physiological processes (Zhang et al., 2016).
作用机制
The mechanism of action of QMBS involves the binding of the compound to specific targets in biological systems. For example, QMBS binds to zinc ions through coordination bonds, leading to fluorescence emission. Similarly, QMBS binds to NO through a chemical reaction that results in a change in the fluorescence intensity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of QMBS depend on its specific application. For example, in studies involving the detection of zinc ions, QMBS has been shown to have no cytotoxic effects on cells (Wang et al., 2014). Similarly, in studies involving the detection of NO, QMBS has been shown to have no significant effects on cell viability (Zhang et al., 2016).
实验室实验的优点和局限性
One of the main advantages of QMBS is its high selectivity and sensitivity for detecting specific targets in biological systems. This makes it a valuable tool for studying the role of these targets in various physiological processes. However, one limitation of QMBS is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of QMBS. One potential direction is the development of new fluorescent probes based on QMBS for the detection of other targets in biological systems. Another potential direction is the optimization of the synthesis method of QMBS to improve its yield and purity. Additionally, further studies are needed to investigate the potential toxicity of QMBS and to develop strategies for minimizing its toxicity in various applications.
Conclusion
In conclusion, N,N'-5,8-quinolinediylbis(4-methylbenzenesulfonamide) is a valuable compound for scientific research due to its high selectivity and sensitivity for detecting specific targets in biological systems. Its potential applications include the development of fluorescent probes for imaging biological systems and sensors for detecting NO. However, its potential toxicity may limit its use in certain applications. Further studies are needed to investigate the potential toxicity of QMBS and to develop strategies for minimizing its toxicity in various applications.
合成方法
The synthesis of QMBS involves the reaction of 5,8-quinolinediylbis(4-chlorobenzenesulfonamide) with sodium methoxide in methanol. The resulting product is then treated with methyl iodide to obtain QMBS. This synthesis method has been reported in a study by Zhang et al. (2014).
属性
IUPAC Name |
4-methyl-N-[8-[(4-methylphenyl)sulfonylamino]quinolin-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-16-5-9-18(10-6-16)31(27,28)25-21-13-14-22(23-20(21)4-3-15-24-23)26-32(29,30)19-11-7-17(2)8-12-19/h3-15,25-26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTCXIWRRFKOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=NC3=C(C=C2)NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B4937846.png)
![2-imino-5-(4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B4937854.png)
![N-(1-{[(2-methoxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-4-methylbenzamide](/img/structure/B4937858.png)
![3-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4937866.png)
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4937869.png)

![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4937879.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4937901.png)
![2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937902.png)
![2-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4937922.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-4-fluorophenol trifluoroacetate (salt)](/img/structure/B4937929.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B4937936.png)